3-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one is a complex organic compound that features a pyrrolo[2,3-d]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one typically involves multi-step organic reactionsThe final step involves the attachment of the butan-2-one moiety via a thiol-ene reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the phenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane with a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- **5-(4-fluorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno(2,3-d)pyrimidin-4(3H)-one
Uniqueness
What sets 3-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butan-2-one apart is its unique combination of the pyrrolo[2,3-d]pyrimidine core with the fluorophenyl and phenyl groups. This structure imparts specific chemical properties and biological activities that are distinct from other similar compounds.
Properties
Molecular Formula |
C22H18FN3OS |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylbutan-2-one |
InChI |
InChI=1S/C22H18FN3OS/c1-14(27)15(2)28-22-20-19(16-6-4-3-5-7-16)12-26(21(20)24-13-25-22)18-10-8-17(23)9-11-18/h3-13,15H,1-2H3 |
InChI Key |
MCTWMZRTQPYXNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)SC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.